

Technical Support Center: GPR40 Agonist Cytotoxicity Assessment

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Compound of Interest

Compound Name: GPR40 agonist 7

Cat. No.: B12388826

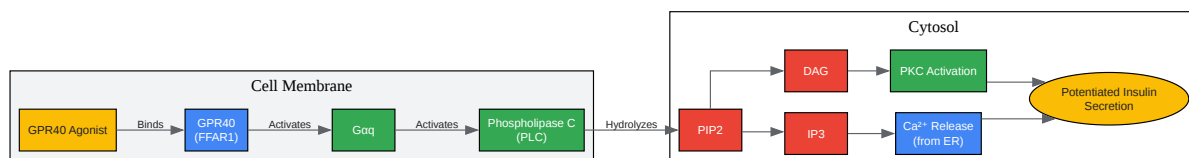
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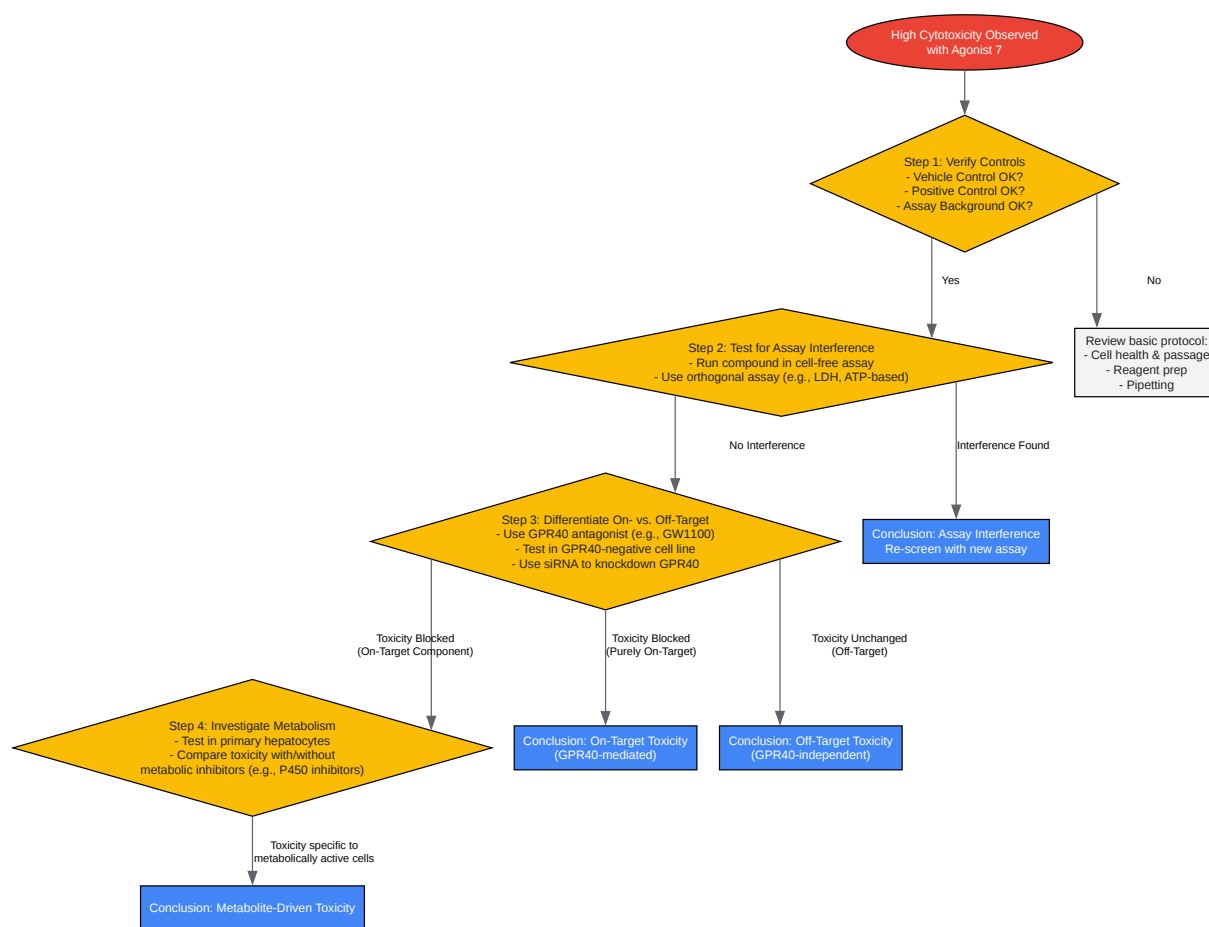
This guide provides troubleshooting advice and frequently asked questions for researchers evaluating the cytotoxicity of novel GPR40 agonists, exemplified by a hypothetical compound "Agonist 7".

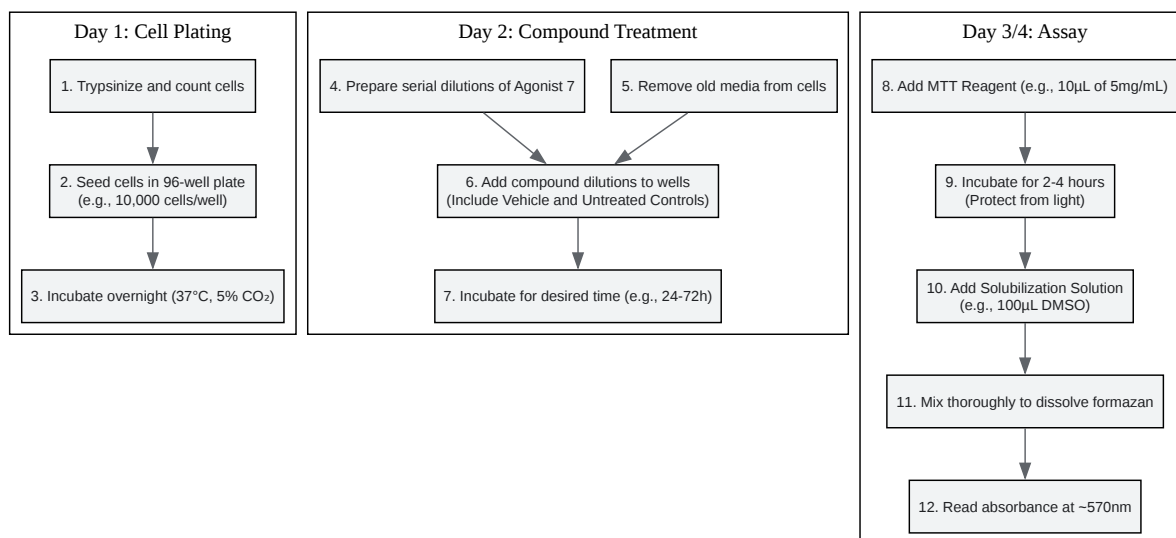
Section 1: Frequently Asked Questions (FAQs)

Q1: What is GPR40 and what is its primary signaling mechanism?

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed on pancreatic β -cells and, to a lesser extent, in enteroendocrine cells and the brain.^{[1][2]} Its natural ligands are medium and long-chain free fatty acids. The primary signaling pathway activated by GPR40 agonists is the $G\alpha_q$ pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).^{[2][3]} This cascade results in an increase in intracellular calcium levels, which potentiates glucose-dependent insulin secretion.^[1]







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References

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